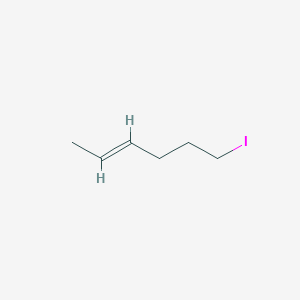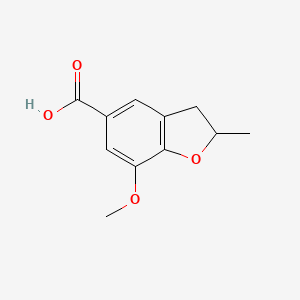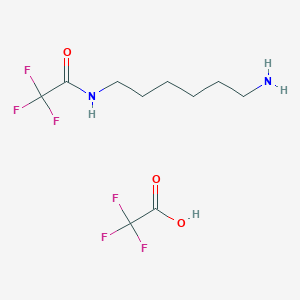
6-Iodo-2-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2-hexene is an organic compound . It is an unsaturated compound, meaning it contains at least one carbon-carbon double bond . The carbon atoms in the chemical structure of this compound are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .
Synthesis Analysis
One of the synthesis methods for compounds like this compound involves a palladium-catalysed three-component cross-coupling reaction . This process involves iodoalkenes such as 6-iodo-1-hexene or their derivatives, carbon monoxide, and 9-alkyl- or 9-aryl-9-BBN derivatives . The reaction proceeds via a radical process, allowing cyclization of the iodoalkenes to five-membered rings prior to the couplings with carbon monoxide and boron reagents .Molecular Structure Analysis
The molecular formula of this compound is C6H11I . The structure contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis
The average mass of this compound is 210.056 Da . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Radical, Carbanion, and Carbene Pathways
Ashby et al. (1993) studied the mechanism of reaction of 6-iodo-2-hexene with lithium dialkylamides in THF, observing simultaneous radical, carbanion, and carbene pathways. This work highlights the compound's multifaceted chemical reactivity, essential for understanding its applications in organic synthesis (Ashby et al., 1993).
Lithium-Iodine Exchange Mediated Atom Transfer Cyclization
Bailey and Carson (1998) described a novel transformation involving this compound, which undergoes cycloisomerization to (iodomethyl)cyclopentane via lithium-iodine exchange processes. This finding is significant for the synthesis of cyclic compounds in organic chemistry (Bailey & Carson, 1998).
Experiments in Chemical Education
Sereda (2006) utilized this compound in a series of investigations for educational purposes, demonstrating its utility in practical courses across various chemistry disciplines. This application is vital for academic settings, especially in teaching complex chemical reactions (Sereda, 2006).
5-Hexenyllithium Generation and Cyclization
Bailey et al. (2005) explored the generation and cyclization of 5-hexenyllithium from this compound, indicating its role in the synthesis of complex organic molecules. This research underscores the compound's importance in creating structurally diverse organic compounds (Bailey et al., 2005).
Cobalt-Catalyzed Sequential Radical Cyclization-Arylation
Someya et al. (2006) reported the cobalt-catalyzed conversion of this compound derivatives to benzyl-substituted oxasilacyclopentanes, illustrating the potential of this compound in organometallic catalysis and synthesis of organosilicon compounds (Someya et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, 6-Iodo-1-hexyne, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects . These hazards may also apply to 6-Iodo-2-hexene, but specific safety data for this compound is not available in the search results.
Mécanisme D'action
Target of Action
It’s known that iodoalkenes like 6-iodo-2-hexene often participate in various organic reactions, potentially interacting with different molecular targets .
Mode of Action
For instance, they can undergo palladium-catalyzed cross-coupling reactions . In such reactions, the iodine atom in this compound could act as a leaving group, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
Iodoalkenes like this compound can be involved in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight and structure, would likely influence its pharmacokinetic profile .
Result of Action
As an iodoalkene, this compound could potentially participate in various chemical reactions, leading to the formation of new compounds with distinct properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which this compound participates .
Propriétés
IUPAC Name |
(E)-6-iodohex-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXMKQRGARTAB-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)

![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)


![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)
![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)
![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)


![N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide](/img/structure/B2695349.png)
![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2695351.png)